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Cat. No.: B1258170 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of volasertib trihydrochloride's performance in

clinical trials against alternative treatments, supported by experimental data and detailed

methodologies. Volasertib is an investigational, potent, and selective inhibitor of Polo-like

kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is observed in

many cancers and is often associated with a poor prognosis.[1][3] Volasertib functions by

inducing mitotic arrest, which leads to programmed cell death (apoptosis).[4][5][6]

Comparative Efficacy in Acute Myeloid Leukemia
(AML)
Volasertib has been most extensively studied in elderly patients with previously untreated AML

who are considered ineligible for intensive induction chemotherapy. The standard of care for

this population has historically included low-intensity therapies like low-dose cytarabine (LDAC)

or hypomethylating agents.[7][8][9]

A key randomized Phase II trial (POLO-AML-1) compared the efficacy of volasertib in

combination with LDAC versus LDAC alone.[10][11] The combination therapy showed a

statistically significant improvement in overall survival and a higher objective response rate.[6]

[10]
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Table 1: Efficacy Results from the Phase II POLO-AML-1 Trial (Volasertib + LDAC vs. LDAC

Alone)

Endpoint Volasertib + LDAC LDAC Monotherapy p-value

Median Overall

Survival (OS)
8.0 months 5.2 months 0.047[6][12]

Objective Response

Rate (ORR)
31.0% 13.3% 0.052[10][12]

Event-Free Survival

(EFS)
5.6 months 2.3 months 0.0237[11]

ORR includes complete remission (CR) and CR with incomplete blood count recovery (CRi).

Despite these promising Phase II results, the subsequent larger, randomized, double-blind

Phase III trial (POLO-AML-2) did not meet its primary endpoint.[12][13] There was no

significant improvement in overall survival for the volasertib plus LDAC arm compared to the

placebo plus LDAC arm.[12] The median OS was 5.6 months for the combination therapy

versus 6.5 months for the control group.[12] The lack of survival benefit may have been

influenced by a higher rate of early mortality from myelosuppression and infections in the

volasertib arm.[12]

Performance in Solid Tumors
Volasertib has also been evaluated in various advanced or metastatic solid tumors, though its

efficacy as a monotherapy has been modest.[14]

Table 2: Selected Phase I & II Monotherapy Results in Solid Tumors
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Tumor Type Trial Phase Key Efficacy Results

Urothelial Cancer (second-line) Phase II

Partial Response (PR):

14%Median OS: 8.5

months[15]

Advanced Solid Tumors Phase I

PR: Observed in patients with

urothelial, ovarian, and

melanoma cancers.Stable

Disease (SD): 40% of

patients[1]

In combination with platinum agents (cisplatin or carboplatin) in heavily pretreated patients with

advanced solid tumors, volasertib demonstrated manageable safety and some activity, with

partial responses observed in both combination arms.[1]

Safety and Tolerability Profile
The primary dose-limiting toxicities of volasertib are hematological, consistent with its

mechanism of action targeting cell division.[1][6]

Table 3: Common Grade ≥3 Adverse Events in the POLO-AML-2 Trial

Adverse Event Volasertib + LDAC (n=442) Placebo + LDAC (n=222)

Febrile Neutropenia 60.4% 29.3%

Infections/Infestations 81.3% (all grades) 63.5% (all grades)

Fatal Adverse Events 31.2% 18.0%

(Most common fatal AEs were

infections)
(17.1%) (6.3%)

Data from the Phase III POLO-AML-2 trial.[12]

Experimental Protocols
Methodology of the POLO-AML-2 Phase III Trial
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Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[10][16]

Patient Population: Patients aged 65 years or older with previously untreated AML who were

ineligible for intensive remission induction therapy.[12][16]

Treatment Arms:

Experimental Arm: Volasertib (350 mg/m²) administered as a 1-hour intravenous infusion

on days 1 and 15, combined with LDAC (20 mg subcutaneously twice daily on days 1-10)

of a 28-day cycle.[12]

Control Arm: Placebo on days 1 and 15, combined with LDAC (20 mg subcutaneously

twice daily on days 1-10) of a 28-day cycle.[12]

Primary Endpoint: Objective Response Rate (ORR).[12]

Key Secondary Endpoint: Overall Survival (OS).[12][16]

Visualized Pathways and Workflows
Volasertib's Mechanism of Action on the Cell Cycle
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Caption: Volasertib inhibits PLK1, disrupting mitosis and leading to cell death.

Experimental Workflow of the POLO-AML-2 Trial
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Caption: Randomized, double-blind workflow of the POLO-AML-2 Phase III trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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